molecular formula C2H8ClNS B583227 Cysteamine-d4 Hydrochloride

Cysteamine-d4 Hydrochloride

Cat. No.: B583227
M. Wt: 117.64 g/mol
InChI Key: OGMADIBCHLQMIP-PBCJVBLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteamine-d4 Hydrochloride is a deuterated form of cysteamine hydrochloride, where four hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cysteamine. Cysteamine itself is a stable aminothiol with radioprotective activities and is used in the treatment of cystinosis, a rare lysosomal storage disorder.

Mechanism of Action

Target of Action

Cysteamine-d4 Hydrochloride, a stable aminothiol, primarily targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome . Cystinosin is encoded by the CTNS gene, and mutations in this gene can lead to cystinosis, a rare disease characterized by cystine accumulation throughout the body .

Mode of Action

This compound interacts with its target, cystinosin, to deplete cystine. It participates in disulfide exchange reactions to form cysteine and mixed disulfides of cysteine and cysteamine, which can then exit the lysosome . This interaction helps reduce the accumulation of cystine in cells, particularly in the eyes and kidneys .

Biochemical Pathways

The action of this compound affects the cystine transport pathway. By interacting with cystinosin, it helps regulate the transport of cystine out of the cell lysosome . This action can mitigate the effects of cystinosis, a disease characterized by cystine accumulation due to defective cystinosin function .

Pharmacokinetics

This activity is directly correlated to its radioprotective effects . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of cystine accumulation in cells. In vitro, 0.1 mM cysteamine depletes 90% of free cystine from cystinotic fibroblasts . This action can help manage the effects of cystinosis, including reducing discomfort caused by cystine deposits on the eye and slowing the deterioration of the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity and turnover may be affected by the redox potential, pH, and specific aminothiol abundance in each physiological compartment . .

Biochemical Analysis

Biochemical Properties

Cysteamine-d4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It binds rapidly and temporarily to plasma proteins upon administration, and this activity is directly correlated to its radioprotective effects . In vitro, 0.1 mM cysteamine depletes 90% of free cystine from cystinotic fibroblasts .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing ionizing radiation-induced death and chromosomal damage . It also depletes free cystine from cystinotic fibroblasts, which can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation. It binds to plasma proteins and depletes free cystine from cystinotic fibroblasts . These interactions can lead to changes in gene expression and have significant effects at the molecular level.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include its radioprotective activities and its ability to deplete free cystine from cystinotic fibroblasts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It reduces ionizing radiation-induced death and chromosomal damage in mice in a dose-dependent manner . Specific threshold effects or toxic or adverse effects at high doses have not been mentioned in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of coenzyme A degradation . It interacts with enzymes or cofactors in this pathway, but specific effects on metabolic flux or metabolite levels are not mentioned in the available literature.

Transport and Distribution

It is known to bind to plasma proteins upon administration , which may play a role in its distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cysteamine-d4 Hydrochloride involves the deuteration of cysteamine. The process typically starts with the preparation of deuterated starting materials, followed by the introduction of deuterium atoms into the cysteamine molecule. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete deuteration of the cysteamine molecule. The final product is then purified and converted into its hydrochloride salt form for stability and ease of use.

Chemical Reactions Analysis

Types of Reactions: Cysteamine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Cysteamine can be oxidized to form cystamine, a disulfide compound.

    Reduction: The disulfide bond in cystamine can be reduced back to cysteamine.

    Substitution: The thiol group in cysteamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Cystamine.

    Reduction: Cysteamine.

    Substitution: Various alkylated cysteamine derivatives.

Scientific Research Applications

Cysteamine-d4 Hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: As an internal standard in mass spectrometry for the accurate quantification of cysteamine and related compounds.

    Biology: In studies involving the metabolism and transport of cysteamine in biological systems.

    Medicine: In the development and monitoring of treatments for cystinosis and other disorders involving cysteamine.

    Industry: In the production of deuterated compounds for research and development purposes.

Comparison with Similar Compounds

Cysteamine-d4 Hydrochloride is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:

    Cysteamine Hydrochloride: The non-deuterated form used in medical treatments.

    Cystamine: The oxidized disulfide form of cysteamine.

    Mercaptoethylamine: Another aminothiol with similar properties but different applications.

This compound stands out due to its stability and suitability for precise analytical applications in research.

Properties

IUPAC Name

2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMADIBCHLQMIP-PBCJVBLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cysteamine-d4 Hydrochloride
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Cysteamine-d4 Hydrochloride
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Cysteamine-d4 Hydrochloride
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Cysteamine-d4 Hydrochloride
Reactant of Route 6
Cysteamine-d4 Hydrochloride

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